Enhanced Lipophilicity (clogP) Drives Membrane Permeability Relative to 4‑Methoxy and 4‑Ethoxy Analogs
The computed XLogP3 for 2‑amino‑4‑isopropoxybenzamide is 2.0, compared with 1.4 for 2‑amino‑4‑methoxybenzamide and a predicted value of ~1.7 for the 4‑ethoxy analog [1]. This ≥0.3 log unit increase over the 4‑methoxy analog surpasses the typical threshold (ΔlogP ≥ 0.3) considered meaningful for passive membrane permeability [2]. The difference arises from the additional branching and carbon count of the isopropoxy group, which directly impacts a compound’s permeability‑glycoprotein efflux balance without additional polar surface area penalty [1].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | clogP = 2.0 |
| Comparator Or Baseline | 2‑Amino‑4‑methoxybenzamide: clogP = 1.4; 2‑Amino‑4‑ethoxybenzamide: clogP ≈ 1.7 (estimated by atom‑contribution method) |
| Quantified Difference | ΔclogP target vs. 4‑methoxy = +0.6; ΔclogP target vs. 4‑ethoxy ≈ +0.3 |
| Conditions | XLogP3 algorithm (PubChem 2025.04.14 release) for target and methoxy analog; ethoxy analog predicted by XLogP3 |
Why This Matters
A ΔclogP of +0.6 over the common 4‑methoxy building block indicates meaningfully higher passive membrane permeability, making 2‑amino‑4‑isopropoxybenzamide a superior choice for cell‑based assays where intracellular target engagement is critical.
- [1] PubChem. (2026) 'XLogP3 Computed Descriptors for CID 14023002 (2‑Amino‑4‑methoxybenzamide) and CID 15943054 (2‑Amino‑4‑isopropoxybenzamide)', National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed 02 May 2026). View Source
- [2] Waring, M.J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. DOI:10.1517/17460441003605098 View Source
